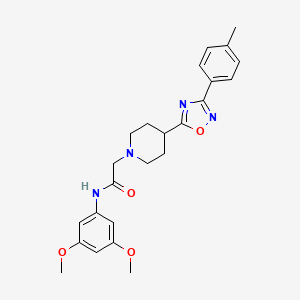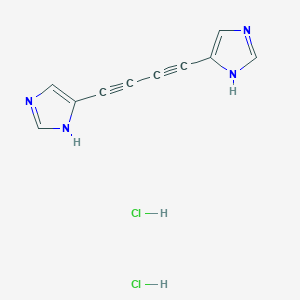
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .
Synthesis Analysis
There are studies on the synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids . The rigid ligand 1,4-di(1H-imidazol-4-yl)benzene (L) and different multi-carboxylic acids were used .Molecular Structure Analysis
The structures of the complexes were determined by single crystal X-ray diffraction analysis . Complexes have entangled structures with different topologies .Chemical Reactions Analysis
Nine new coordination polymers were obtained by reactions of varied metal salts with 1,4-di(1H-imidazol-4-yl)benzene (L) in the presence of corresponding auxiliary ligands of various carboxylic acids .科学的研究の応用
Synthesis and Chemical Reactivity
A practical and convenient route to synthesize functionalized conjugated 1,3-enynes and 1,3-dienes, including 1,4-bis(heteroaryl)-1,3-butadiyne derivatives, has been developed. This synthesis involves the reaction of 1,4-dichloro-2-butyne with N-heteroarenes such as imidazole, highlighting the chemical reactivity and potential applications of diimide derivatives in creating complex organic molecules (Zhang, Wu, & Chen, 2007).
Polymerization and Materials Science
1,4-Di(4-imidazolyl)-1,3-butadiyne dihydrochloride has implications in materials science, particularly in the synthesis and polymerization of novel organic polymers. For instance, conjugated 1,4-bis(n′-quinolyl)-1,3-butadiynes have been obtained through oxidative dimerization, demonstrating potential in the development of new polymeric materials with specific electronic properties (Rodríguez, Lafuente, & Ríos, 2004).
Catalysis
Research into the catalytic applications of imidazolium compounds has shown significant potential. For example, nickel-catalyzed cycloaddition of unsaturated hydrocarbons and carbonyl compounds using Ni imidazolylidene complexes demonstrates the versatility of imidazolium-based catalysts in organic synthesis, indicating a broader application for 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride in catalytic processes (Tekavec & Louie, 2005).
Ionic Liquids and Electrochemistry
The development of ionic liquids from imidazolium compounds, such as those derived from 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride, has been explored for various applications, including as electrolytes in fuel cells and batteries. These studies highlight the role of imidazolium-based ionic liquids in enhancing the efficiency and safety of electrochemical devices (Souza, Padilha, Gonçalves, & Dupont, 2003).
Molecular Self-Assembly
Research into the self-assembly properties of bis(imidazole) ligands, related to 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride, demonstrates the potential for constructing complex molecular architectures. These studies provide insights into the development of novel materials with specific structural and functional properties (Li, Zhao, Li, Ding, Chen, Zhang, Yu, & Jia, 2010).
将来の方向性
特性
IUPAC Name |
5-[4-(1H-imidazol-5-yl)buta-1,3-diynyl]-1H-imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4.2ClH/c1(3-9-5-11-7-13-9)2-4-10-6-12-8-14-10;;/h5-8H,(H,11,13)(H,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSYHFXJVWZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C#CC#CC2=CN=CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)
![4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2597581.png)
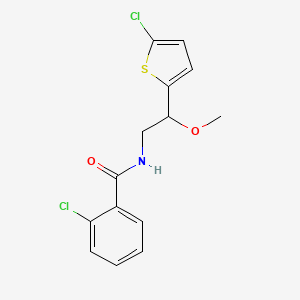


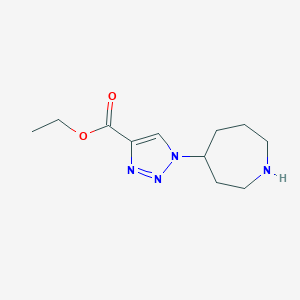
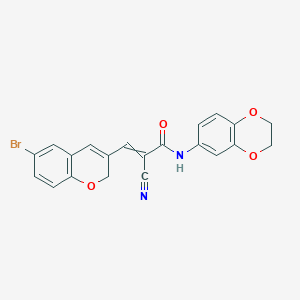
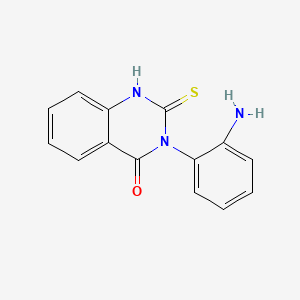
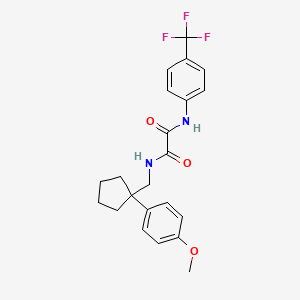
![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)
![N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide](/img/structure/B2597593.png)
![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2597598.png)
